molecular formula C10H8BrIN2O2 B8536492 5-Bromo-2-methyl-8-nitroisoquinolin-2-ium iodide CAS No. 947499-02-7

5-Bromo-2-methyl-8-nitroisoquinolin-2-ium iodide

Cat. No. B8536492
Key on ui cas rn: 947499-02-7
M. Wt: 394.99 g/mol
InChI Key: NIDJEJJNLYVSBK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696229B2

Procedure details

Into a 500 mL 3-necked round bottom flask was placed a solution of Ni(NO3)2.6H2O (12.6 g, 43.33 mmol) in CH3OH (200 mL). To the mixture was added 5-bromo-8-nitro-N-methylisoquinolinium iodide (33.33 g, 84.38 mmol). To the above was added NaCNBH3 (10.6 g, 168.68 mmol) in several batches. The resulting solution was allowed to react, with stirring, for 5 hours while the temperature was maintained at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:5). The resulting solution was concentrated by evaporation under vacuum using a rotary evaporator. The residue was dissolved with 800 mL of H2O. Adjustment of the pH to 8-10 was accomplished by the addition of NaOH (5%). A filtration was performed. The resulting solution was extracted 2 times with 800 mL of ethyl acetate and the organic layers combined and dried over Na2SO4. The residue was purified by eluting through a column with a 1:5 ethyl acetate/petroleum ether solvent system. This resulted in 19.3 g (83%) of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline as a yellow solid.
[Compound]
Name
Ni(NO3)2.6H2O
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
33.33 g
Type
reactant
Reaction Step Two
Quantity
10.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I-].[Br:2][C:3]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[C:9]2[C:4]=1[CH:5]=[CH:6][N+:7]([CH3:16])=[CH:8]2.[BH3-]C#N.[Na+]>CO>[Br:2][C:3]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[C:9]2[C:4]=1[CH2:5][CH2:6][N:7]([CH3:16])[CH2:8]2 |f:0.1,2.3|

Inputs

Step One
Name
Ni(NO3)2.6H2O
Quantity
12.6 g
Type
reactant
Smiles
Step Two
Name
Quantity
33.33 g
Type
reactant
Smiles
[I-].BrC1=C2C=C[N+](=CC2=C(C=C1)[N+](=O)[O-])C
Step Three
Name
Quantity
10.6 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Four
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring, for 5 hours while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 mL 3-necked round bottom flask was placed
CUSTOM
Type
CUSTOM
Details
to react
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved with 800 mL of H2O
ADDITION
Type
ADDITION
Details
Adjustment of the pH to 8-10 was accomplished by the addition of NaOH (5%)
FILTRATION
Type
FILTRATION
Details
A filtration
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted 2 times with 800 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
by eluting through a column with a 1:5 ethyl acetate/petroleum ether solvent system
CUSTOM
Type
CUSTOM
Details
This resulted in 19.3 g (83%) of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline as a yellow solid

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
BrC1=C2CCN(CC2=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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